molecular formula C11H11BrN2O3S B2797535 1-Bromo-2-methoxy-4-[(3-methylpyrazolyl)sulfonyl]benzene CAS No. 957047-01-7

1-Bromo-2-methoxy-4-[(3-methylpyrazolyl)sulfonyl]benzene

Cat. No.: B2797535
CAS No.: 957047-01-7
M. Wt: 331.18
InChI Key: WVHXEZXOYHFHJN-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxy-4-[(3-methylpyrazolyl)sulfonyl]benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br), methoxy (OCH₃), and a sulfonyl-linked 3-methylpyrazole group. This structure combines electron-withdrawing (Br, sulfonyl) and electron-donating (methoxy) groups, enabling diverse reactivity and applications in medicinal chemistry and agrochemical synthesis. Its sulfonylpyrazole moiety is particularly notable for enhancing lipophilicity and bioactivity, as seen in antimicrobial and anticonvulsant agents .

Properties

IUPAC Name

1-(4-bromo-3-methoxyphenyl)sulfonyl-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3S/c1-8-5-6-14(13-8)18(15,16)9-3-4-10(12)11(7-9)17-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHXEZXOYHFHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-methoxy-4-[(3-methylpyrazolyl)sulfonyl]benzene typically involves electrophilic aromatic substitution reactions. The process begins with the bromination of 2-methoxybenzene to introduce the bromine atom. This is followed by the sulfonylation reaction, where a sulfonyl group is introduced using reagents such as sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methoxy-4-[(3-methylpyrazolyl)sulfonyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aromatic amines, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

1-Bromo-2-methoxy-4-[(3-methylpyrazolyl)sulfonyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-methoxy-4-[(3-methylpyrazolyl)sulfonyl]benzene involves its interaction with specific molecular targets. The bromine atom and sulfonyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The methoxy group can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Modifications

Substituent Effects on Lipophilicity and Bioactivity
  • Bromine vs. Chlorine : Replacing chlorine with bromine in sulfonylbenzene derivatives (e.g., N-{4-[(4-bromophenyl)sulfonyl]phenyl} analogs) increases lipophilicity (clogP from 3.2 to 4.1), correlating with enhanced antimicrobial activity (MIC values: 2.5–1024 µg/mL) .
  • Sulfonyl Group Variations: Methylsulfonyl: 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene (clogP ~4.5) is used in pharmaceuticals for its trifluoromethyl group’s metabolic stability .
Positional Isomerism :
  • Derivatives like 1-bromo-3-(methylsulfonyl)benzene (clogP 0.98 similarity) exhibit reduced steric hindrance compared to ortho-substituted analogs (e.g., 2-bromo-1-methyl-4-(methylsulfonyl)benzene), impacting solubility and reactivity .

Table 1: Substituent Effects on Key Properties

Compound Substituents clogP MIC Range (µg/mL) Key Application
Target Compound Br, OCH₃, 3-Me-pyrazolyl-SO₂ 4.8 Not reported Antimicrobial R&D
N-{4-[(4-Bromophenyl)sulfonyl}phenyl Br, SO₂, variable R 3.2–4.1 2.5–1024 Broad-spectrum antimicrobial
Tetradifon Cl×4, SO₂ 5.2 N/A Acaricide
1-Bromo-2-(methylsulfonyl)-4-CF₃-benzene Br, CF₃, SO₂Me 4.5 N/A Medicinal chemistry

Biological Activity

1-Bromo-2-methoxy-4-[(3-methylpyrazolyl)sulfonyl]benzene is a chemical compound that belongs to the class of substituted benzene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its role as a kinase inhibitor and its implications in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

Chemical Formula: C10_{10}H10_{10}BrN2_{2}O3_{3}S
Molecular Weight: 303.16 g/mol
CAS Registry Number: 578-57-4

The structure of this compound includes a bromine atom, a methoxy group, and a sulfonyl group linked to a pyrazole moiety, which contributes to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the efficacy of pyrazole derivatives, including those related to this compound, in inhibiting various kinases associated with cancer progression. For instance, compounds with similar structures have shown selective inhibition against focal adhesion kinase (FAK) and an array of other kinases involved in tumor growth and metastasis.

Table 1: Kinase Inhibition Data for Pyrazole Derivatives

Compound NameTarget KinaseIC50 (nM)Selectivity Ratio
Compound A (related structure)FAK2710-fold over ALK
Compound BALK2.9High
1-Bromo-2-methoxy-4-[...]Plasmodium falciparum262Moderate

Antimicrobial Activity

In addition to anticancer properties, compounds containing the pyrazole ring have exhibited antimicrobial activity. Research indicates that certain derivatives can inhibit the growth of various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of several pyrazole-based compounds against common pathogens. The results indicated that certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme targets, disrupting their function. The sulfonyl group enhances the compound's reactivity towards nucleophiles, facilitating binding to active sites on target proteins.

Recent Advances

Research has focused on optimizing the structure of pyrazole derivatives to enhance their bioactivity. Modifications to the methoxy and sulfonyl groups have been shown to improve selectivity and potency against specific targets.

In Vivo Studies

Animal models have demonstrated that compounds similar to this compound can significantly reduce tumor size when administered at therapeutic doses. These findings support further development for clinical applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-Bromo-2-methoxy-4-[(3-methylpyrazolyl)sulfonyl]benzene, and how do reaction conditions impact yield?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of the benzene core. A typical route involves:

Sulfonation : Introducing the sulfonyl group at the para position using chlorosulfonic acid.

Coupling with 3-methylpyrazole : Achieved under basic conditions (e.g., NaH in DMF) to form the pyrazolylsulfonyl moiety .

Bromination and Methoxylation : Electrophilic substitution or directed ortho-metalation strategies to install bromo and methoxy groups .

  • Key Factors : Temperature control during sulfonation (≤0°C prevents over-sulfonation) and anhydrous conditions for coupling improve yields (typically 60-75%) .

Q. Which spectroscopic techniques are most effective for structural confirmation, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR :
  • Aromatic protons: Split patterns (e.g., para-substituted benzene protons at δ 7.2–7.8 ppm).
  • Methoxy singlet at δ ~3.8 ppm .
  • Pyrazole protons: Doublets near δ 6.5–7.0 ppm .
  • IR Spectroscopy : Sulfonyl S=O stretching at 1350–1150 cm⁻¹ and C-Br absorption at 550–650 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Molecular ion peak matching C₁₁H₁₀BrN₂O₃S (exact mass: 345.96 g/mol) .

Q. What purification methods are optimal for isolating this compound, given its solubility profile?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 4:1 to 1:2) to separate polar byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥95%) due to moderate solubility in ethanol .

Advanced Research Questions

Q. How can contradictory data on the reactivity of the bromo substituent in nucleophilic aromatic substitution (NAS) be resolved?

  • Methodological Answer :

  • Contradiction : Some studies report sluggish NAS due to electron-withdrawing sulfonyl groups deactivating the ring, while others note moderate activity .
  • Resolution :

Kinetic Studies : Monitor reaction progress via HPLC under varying conditions (e.g., DMF vs. DMSO solvents).

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to assess charge distribution and transition states.

  • Example : NAS with piperazine proceeds at 80°C in DMF (60% yield) but stalls in THF, aligning with solvent polarity effects .

Q. What mechanistic insights explain the sulfonyl group’s role in stabilizing transition metals during cross-coupling reactions?

  • Methodological Answer :

  • Ligand Design : The sulfonyl group acts as a weak σ-donor, stabilizing Pd(0) intermediates in Suzuki-Miyaura couplings.
  • Experimental Evidence :
  • X-ray Crystallography : Confirms Pd coordination to the sulfonyl oxygen in model complexes .
  • Catalytic Efficiency : Turnover numbers (TON) increase by 30% when using this compound versus non-sulfonated analogs .

Q. What strategies optimize the compound’s bioactivity in antimicrobial assays, and how do structural modifications alter efficacy?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
ModificationMIC (μg/mL) vs. S. aureusNotes
Parent Compound32Baseline activity
Pyrazole N-Methylation16Enhanced membrane penetration
Methoxy → Nitro64Reduced solubility
  • Method : Broth microdilution assay (CLSI guidelines) with 18-hour incubation .
  • Key Insight : Electron-withdrawing groups (e.g., sulfonyl) enhance target binding but require balanced lipophilicity .

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